Calcium Silicate

概要

説明

ケイ酸カルシウムは、化学式Ca2SiO4を持つ無機化合物です。水に不溶性の白色の無臭の粉末です。この化合物は、オルトケイ酸カルシウム、メタケイ酸カルシウム、ケイ酸水素カルシウムなど、さまざまな形態で一般的に見られます。 ケイ酸カルシウムは、高い融点と沸点、不燃性、熱と高温に対する耐性などの優れた特性により、建築、食品、医薬品など幅広い用途で使用されています .

製造方法

合成経路と反応条件

ケイ酸カルシウムは、高温で酸化カルシウムと二酸化ケイ素を組み合わせることで合成できます。一般的な方法の1つは、炉内で砂(二酸化ケイ素)と石灰(酸化カルシウム)を反応させることです。 反応は通常、1400°Cから1500°Cの温度で行われ、ケイ酸カルシウムが生成されます .

工業生産方法

工業的には、ケイ酸カルシウムは、ドロマイトからマグネシウムを抽出するために使用されるピジョン法の副産物として生成されることがよくあります。 このプロセスでは、酸化マグネシウムと酸化カルシウムの混合物をケイ素と反応させて、マグネシウムとケイ酸カルシウムを生成します . 別の方法では、無水硫酸カルシウムとシリカからケイ酸カルシウムを生成し、それを高温で焙焼してケイ酸カルシウムを生成します .

準備方法

Synthetic Routes and Reaction Conditions

Calcium silicate can be synthesized by combining calcium oxide and silicon dioxide at high temperatures. One common method involves reacting sand (silicon dioxide) with lime (calcium oxide) in a furnace. The reaction typically occurs at temperatures around 1400°C to 1500°C, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of the Pidgeon process, which is used to extract magnesium from dolomite. In this process, a mixture of magnesium oxide and calcium oxide is reacted with silicon, resulting in the formation of magnesium and this compound . Another method involves the production of this compound from anhydrous calcium sulfate and silica, which is then roasted at high temperatures to produce this compound .

化学反応の分析

反応の種類

ケイ酸カルシウムは、水和、炭酸化、酸との反応など、さまざまな化学反応を起こします。

水和: ケイ酸カルシウムを水と混合すると、ケイ酸水素カルシウムが生成されます。これは、セメントの硬化と硬化における重要な成分です.

一般的な試薬と条件

水: ケイ酸水素カルシウムを生成するために、水和反応で使用されます。

二酸化炭素: 炭酸化反応で使用されて、炭酸カルシウムとシリカを生成します。

塩酸: ケイ酸カルシウムと反応して、塩化カルシウムと二酸化ケイ素を生成するために使用されます。

生成される主な製品

ケイ酸水素カルシウム: 水和反応中に生成されます。

炭酸カルシウムとシリカ: 炭酸化反応中に生成されます。

塩化カルシウムと二酸化ケイ素: 塩酸との反応中に生成されます。

科学的研究の応用

Biomedical Applications

Calcium silicate biomaterials (CSB) have gained significant attention in medical research due to their excellent biocompatibility and bioactivity. They are primarily used in dental and bone regeneration applications.

Dental Applications

- Mineral Trioxide Aggregate (MTA) : MTA is a this compound-based cement widely used in endodontics for procedures such as pulp capping, root perforation repair, and apexification. Its properties promote healing and regeneration of dental tissues .

- Biodentine : Another this compound-based material, Biodentine is utilized for its superior mechanical properties and bioactivity, making it suitable for vital pulp therapy and dentin repair .

| Material | Application | Key Properties |

|---|---|---|

| Mineral Trioxide Aggregate (MTA) | Pulp capping, root repair | Biocompatibility, bioactivity |

| Biodentine | Vital pulp therapy | High compressive strength, biocompatibility |

Bone Regeneration

This compound materials are also employed in bone tissue engineering. Their ability to release calcium and silicate ions promotes hydroxyapatite formation, essential for bone regeneration.

- Case Study : A study demonstrated that porous β-CS scaffolds significantly enhanced bone regeneration in rabbit calvarial defects, indicating their potential for clinical use in orthopedic applications .

Construction Applications

This compound is extensively used in construction materials due to its strength and durability.

Insulation Materials

This compound boards are used as thermal insulation materials in buildings. They provide excellent fire resistance and moisture control.

Cement Production

This compound compounds are key components in the production of Portland cement. The hydration of these compounds contributes to the strength development of concrete.

| Application | Material | Benefits |

|---|---|---|

| Thermal insulation | This compound Boards | Fire resistance, moisture control |

| Cement production | Portland Cement | High compressive strength |

Agricultural Applications

In agriculture, this compound is utilized as a soil amendment to improve soil health and crop yield.

Pest Management

Research indicates that this compound can help manage pest populations, enhancing plant resilience against diseases .

Soil Improvement

This compound improves soil structure and nutrient availability, promoting better crop growth.

| Application | Benefit |

|---|---|

| Pest management | Reduces pest populations |

| Soil amendment | Enhances nutrient availability |

作用機序

ケイ酸カルシウムの作用機序は、その用途によって異なります。

建設: ケイ酸カルシウムは、高い融点と不燃性があるため、耐火材料として機能します。

医学: ケイ酸カルシウムは、新しい骨の成長のための足場を提供することで、骨再生を促進します。

環境への応用: ケイ酸カルシウムは、酸と反応して中性化合物を生成することにより、酸性環境を中和し、環境汚染を低減します.

類似化合物との比較

生物活性

Calcium silicate (CaSiO₃) is a compound that has garnered significant attention in both biomedical and material science fields due to its unique biological properties. This article explores the biological activity of this compound, focusing on its applications in tissue regeneration, biocompatibility, and its mechanisms of action.

Overview of this compound

This compound is primarily known for its use in dental and orthopedic applications as a bioceramic material. Its properties include good biocompatibility, bioactivity, and the ability to promote mineralization, making it a favorable choice for various regenerative procedures.

Mechanisms of Biological Activity

This compound exhibits several biological activities that contribute to its effectiveness in medical applications:

- Release of Calcium Ions : Upon hydration, this compound releases calcium ions into the surrounding environment. These ions play a crucial role in promoting cellular activities such as proliferation and differentiation of osteoblasts, which are essential for bone formation .

- Silicate Ions : The presence of silicate ions has been shown to stimulate osteogenic differentiation and enhance angiogenesis by regulating gene expression and cell interactions. This mechanism is vital for the repair and regeneration of hard tissues .

- Alkaline Phosphatase Activity : Research indicates that this compound cements can significantly increase alkaline phosphatase (ALP) activity in osteoblastic cells, which is a marker for bone formation .

Case Studies and Research Findings

Numerous studies have investigated the biological properties of this compound-based materials. Below are key findings from recent research:

Table 1: Summary of Biological Activity Studies on this compound Cements

Detailed Findings from Selected Studies

-

Comparison of this compound Cements :

A study compared six types of this compound cements in human osteoblastic cell cultures (Saos-2 cells). The results showed that Bio-C and MTA-HP significantly enhanced ALP activity compared to control groups, indicating their potential for promoting osteogenesis . -

Clinical Applications :

Clinical studies have demonstrated that this compound-based materials like MTA are effective for pulp capping and root repair, leading to significant healing and restoration of tooth function over extended follow-up periods . -

Animal Model Research :

In experiments involving rat models with pulp injuries, Biodentine was found to facilitate the formation of a homogeneous dentin bridge at injury sites, indicating its efficacy as a restorative material .

Biocompatibility and Safety

The biocompatibility of this compound has been extensively documented. It is generally well-tolerated by biological tissues with minimal adverse reactions reported. However, some studies have indicated potential accumulation of silicon in organs such as the kidneys and liver at high doses, necessitating further research into long-term safety profiles .

特性

IUPAC Name |

dicalcium;silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.O4Si/c;;1-5(2,3)4/q2*+2;-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLNERQLKQQLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

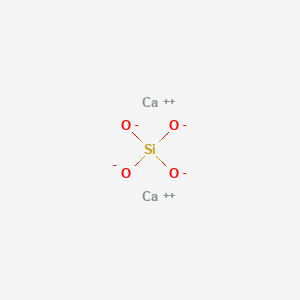

[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10101-39-0 (CaH2SiO3[1:1] salt), 13983-17-0 (Ca(SiO3), 10193-36-9 (Parent) | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5049570 | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Other Solid; Other Solid, White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids, White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH], WHITE POWDER., White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.), White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/336 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in water, Solubility in water: poor, 0.01% | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.92 g/cu cm, White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/, 2 g/cm³, 2.9 | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Calcium silicate has been considered as a possible replacement for asbestos due to its heat and fire resistance. The cytotoxic and genotoxic potential of calcium silicate using peripheral human blood lymphocytes is described. Calcium silicates at concn of 10 and 100 ug/ml significantly increased the frequencies of chromosomal aberrations and sister chromatid exchanges. The increases in chromosomal aberrations and sister chromatid exchanges were dose-dependent, though not linearly. A significant decrease in the proliferation rate index was observed with increased dose of calcium silicates. The induction of chromatid type aberrations indicates that the clastogenic activity of calcium silicate is S-phase-dependent. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, White, monoclinic crystals, White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. | |

CAS No. |

1344-95-2, 10034-77-2, 10101-39-0 | |

| Record name | Calcium silicate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicalcium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICALCIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W3UX8K5UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1540 °C, 1250-1500 °C, 2804 °F | |

| Record name | Calcium silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILICIC ACID, CALCIUM SALT (non-fibrous, <1% crystalline silica) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1401 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/243 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0094.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。